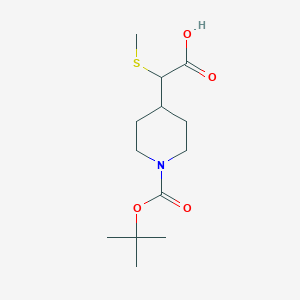![molecular formula C12H13BrN2O2 B12987749 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 1-position, a tert-butyl group at the 3-position, and a carboxylic acid group at the 6-position of the imidazo[1,5-a]pyridine core. Imidazo[1,5-a]pyridines are significant structural components in various pharmaceuticals and agrochemicals due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of 2-aminopyridine with α-bromo ketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The carboxylic acid group is usually introduced through oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction Reactions: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, esters, amides, and hydrogenated derivatives .
Applications De Recherche Scientifique
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound without the bromine, tert-butyl, and carboxylic acid groups.
1-Bromoimidazo[1,5-a]pyridine: Lacks the tert-butyl and carboxylic acid groups.
3-(tert-Butyl)imidazo[1,5-a]pyridine: Lacks the bromine and carboxylic acid groups.
Uniqueness
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and stability. The carboxylic acid group enhances the compound’s solubility and potential for forming hydrogen bonds .
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
1-bromo-3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)11-14-9(13)8-5-4-7(10(16)17)6-15(8)11/h4-6H,1-3H3,(H,16,17) |
Clé InChI |
UYHSVKWPOVRVNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C2N1C=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)
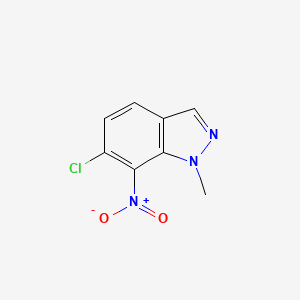
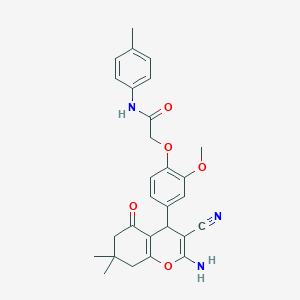
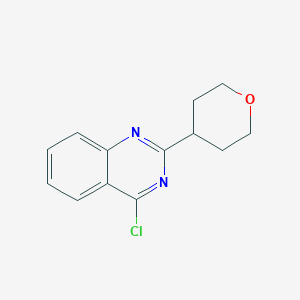


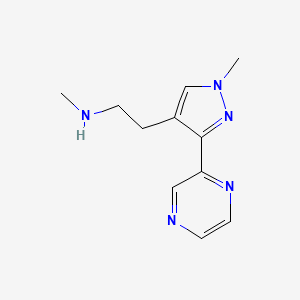

![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
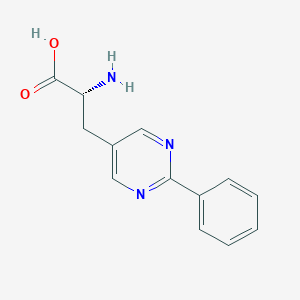
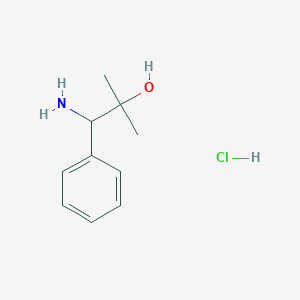

![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
